Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate
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Description
Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate is a useful research compound. Its molecular formula is C20H26N2O4 and its molecular weight is 358.438. The purity is usually 95%.
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Scientific Research Applications
Degradable Poly(β-amino esters): Synthesis and Characterization
Poly(β-amino esters), synthesized via addition reactions involving piperazine, have been investigated for their degradable properties and potential applications in drug delivery systems. These polymers exhibit hydrolytic degradation, yielding non-toxic degradation products and showing promise as non-cytotoxic vectors for gene therapy (Lynn & Langer, 2000).
Catalytic Activity in Oxidation Reactions
Copper(II)-based silsesquioxanes, incorporating piperazine derivatives, have been explored for their coordination affinity and catalytic activity, particularly in oxidation reactions. These compounds exhibit high catalytic efficiency, transforming cyclohexane to valuable products (Astakhov et al., 2020).
pH-sensitive Polymers for Drug Delivery
Research into pH-sensitive and biodegradable polymers, such as poly(β-amino esters), has highlighted the ability to modulate properties like molecular weight, which influences polymer behavior in different pH environments. This characteristic is beneficial for creating targeted drug delivery systems (Kim et al., 2005).
Synthesis of 4-Phenyl-2-Butanone
Studies on the synthesis of 4-phenyl-2-butanone, a precursor in pharmaceutical manufacturing, involve reactions that could relate to the synthesis and applications of Ethyl 4-oxo-4-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)butanoate. These processes include condensation and substitution reactions pivotal in medicinal chemistry (Zhang, 2005).
Interaction with Dopamine Receptors
The study of substituted piperazines and their affinity for dopamine receptors underscores the potential for compounds like Ethyl 4-oxo-4-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)butanoate to interact with biological targets, providing insights into drug design and neurological applications (Zee & Hespe, 1985).
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-2-26-19(24)9-8-18(23)21-10-12-22(13-11-21)20(25)17-14-16(17)15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTMXFLSZCZLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.